
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyliminomethyl group, a dichlorofluorophenyl group, and a hydroxyprop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyliminomethyl Group: This step involves the reaction of cyclopropylamine with an aldehyde or ketone to form the cyclopropyliminomethyl group.
Introduction of the Dichlorofluorophenyl Group: This step involves the reaction of a suitable precursor with 2,4-dichloro-5-fluorobenzene under appropriate conditions to introduce the dichlorofluorophenyl group.
Formation of the Hydroxyprop-2-enoate Moiety: This step involves the reaction of a suitable precursor with an ester or acid to form the hydroxyprop-2-enoate moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds formed in the previous steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Addition Reagents: Such as hydrogen gas, halogens, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing products, while reduction may yield alcohols or other reduced products.
Aplicaciones Científicas De Investigación
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the production of various industrial products, such as polymers, coatings, or adhesives.
Mecanismo De Acción
The mechanism by which methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the fluorine atom.
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-difluorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the chlorine atoms.
This compound: This compound is similar but has different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C14H12Cl2FNO3 |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9+,18-6? |
Clave InChI |
SOERDDQRVKVCEI-IPTZPBKLSA-N |
SMILES isomérico |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2CC2 |
SMILES canónico |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
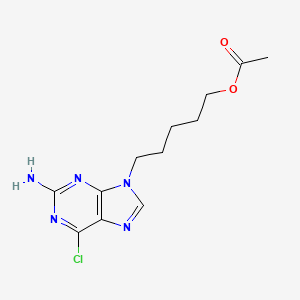
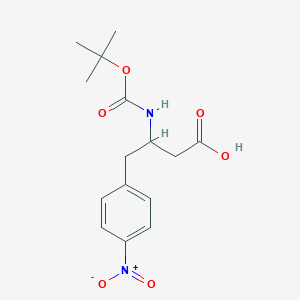
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)


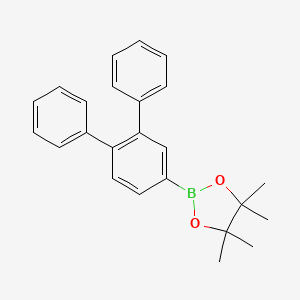

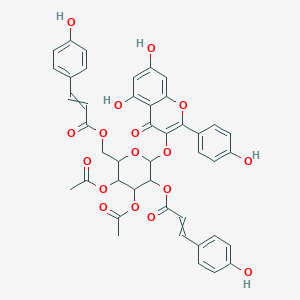


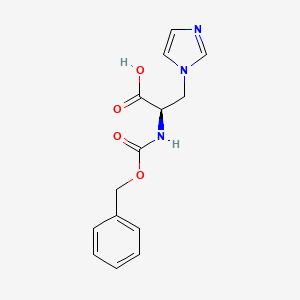
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
